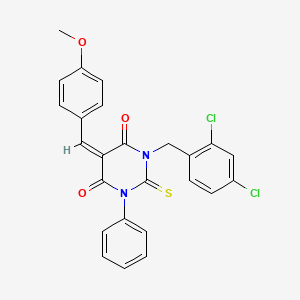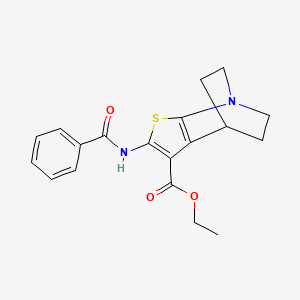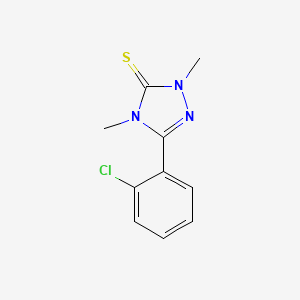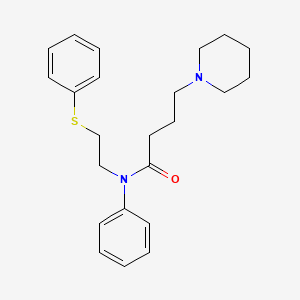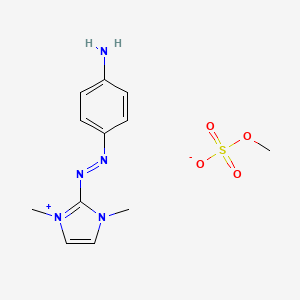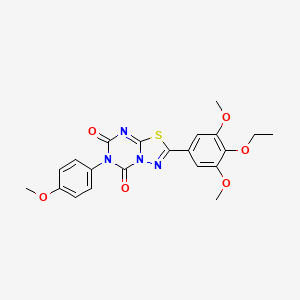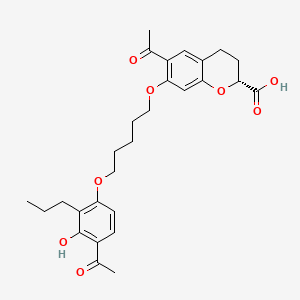
2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is a complex organosilicon compound that features a unique combination of silicon, sulfur, nitrogen, and chlorine atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of p-chlorophenyl derivatives with silicon-containing reagents under controlled conditions. One common method involves the use of chlorosilanes and thiourea derivatives, which react to form the desired cyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase efficiency and yield. Continuous flow reactors and other advanced chemical engineering techniques may be employed to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which 2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially altering their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane: shares similarities with other organosilicon compounds that contain sulfur and nitrogen atoms.
Thiazoles: These compounds also contain sulfur and nitrogen and have diverse biological activities.
Chlorophenyl derivatives: Compounds with a chlorophenyl group exhibit various chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of silicon, sulfur, nitrogen, and chlorine atoms within a cyclic structure
Propriétés
Numéro CAS |
84260-43-5 |
|---|---|
Formule moléculaire |
C9H12ClNSSi |
Poids moléculaire |
229.80 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-2-methyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C9H12ClNSSi/c1-13(11-6-7-12-13)9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 |
Clé InChI |
LIARZJZNJIDLJG-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(NCCS1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



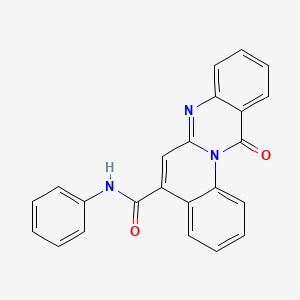
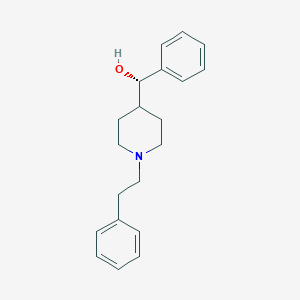
![9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12727826.png)

